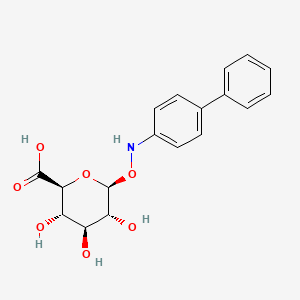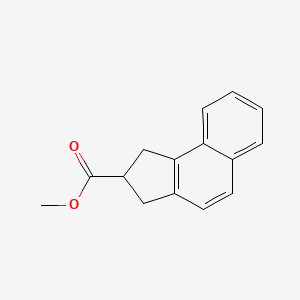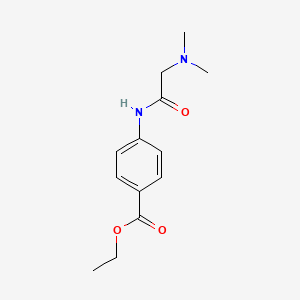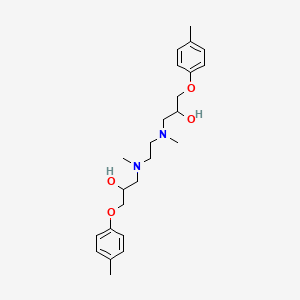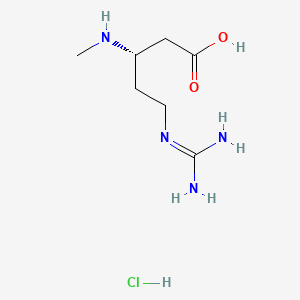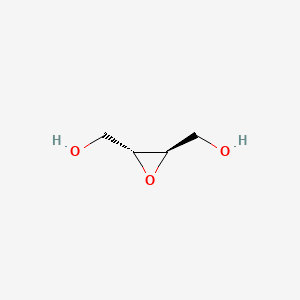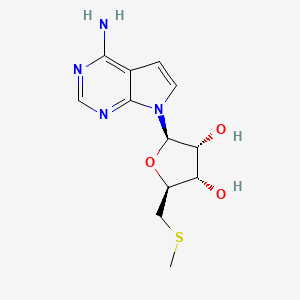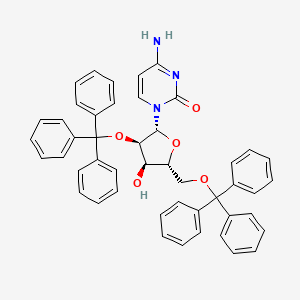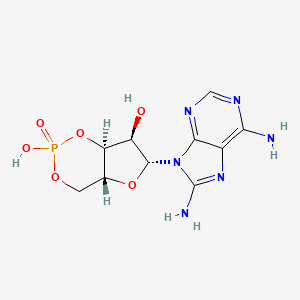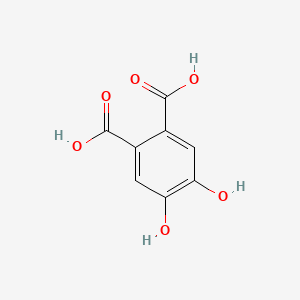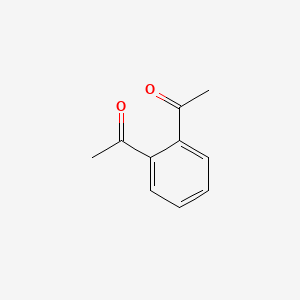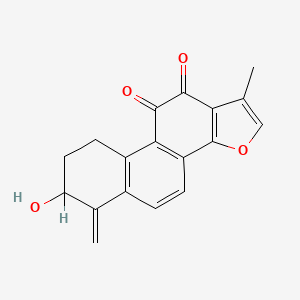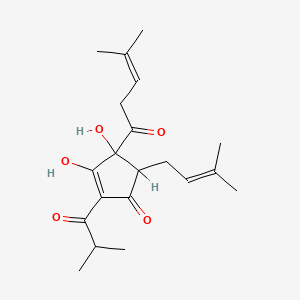
8-(3,3-Dimethylallyl)spatheliachromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,3-Dimethylallyl)spatheliachromene is a chemical compound with the formula C20H22O4 . It belongs to the class of chromenes . The compound has a net charge of 0, an average mass of 326.387, and a monoisotopic mass of 326.15181 .
Molecular Structure Analysis
The InChI string for 8-(3,3-Dimethylallyl)spatheliachromene isInChI=1S/C20H22O4/c1- 11 (2) 6- 7- 14- 18- 13 (8- 9- 20 (4,5) 24- 18) 17 (22) 16- 15 (21) 10- 12 (3) 23- 19 (14) 16/h6,8- 10,22H,7H2,1- 5H3 . The SMILES string is CC (C)=CCc1c2OC (C) (C)C=Cc2c (O)c2c1oc (C)cc2=O .
Wissenschaftliche Forschungsanwendungen
Enzyme Characterization and Synthesis : Yamamoto, Senda, and Inoue (2000) studied an enzyme characterized as dimethylallyl diphosphate: naringenin 8-dimethylallyltransferase. This enzyme was found to be specific for (-)-(2S)-naringenin and utilized 3,3-dimethylallyl diphosphate as a prenyl donor, indicating potential applications in enzymatic synthesis and modification of flavonoids, which could be relevant in pharmaceutical and agricultural industries (Yamamoto, H., Senda, M., & Inoue, K., 2000).
Chemical Synthesis and Rearrangement : Barron and Mariotte (1994) focused on the synthesis of 8-C-(1,1-dimethylallyl) flavones and 3-methyl flavonols, highlighting the importance of these compounds in synthetic organic chemistry. The methods developed could be useful in the synthesis of complex natural products and pharmaceuticals (Barron, D., & Mariotte, A., 1994).
Regioselective Syntheses : Daskiewicz, Bayet, and Barron (2002) designed the first regioselective syntheses of 6-(1,1-dimethylallyl)- and 8-(3,3-dimethylallyl) chrysins. The synthesis process involved Claisen rearrangement and provided access to specific isomers, which could be crucial in the development of compounds with targeted biological activities (Daskiewicz, J., Bayet, C., & Barron, D., 2002).
Isolation and Structural Analysis : Zhao et al. (2007) isolated ten 8-(3,3-dimethylallyl)-substituted flavonoid glycosides from the aerial parts of Epimedium koreanum. Their structures were determined using various spectroscopic methods. This research contributes to the understanding of plant secondary metabolites and their potential pharmacological applications (Zhao, H.-Y., Fan, L., Zhou, L., Han, J., & Wang, B.-r., 2007).
Eigenschaften
CAS-Nummer |
33845-34-0 |
|---|---|
Produktname |
8-(3,3-Dimethylallyl)spatheliachromene |
Molekularformel |
C20H22O4 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
5-hydroxy-2,2,8-trimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C20H22O4/c1-11(2)6-7-14-18-13(8-9-20(4,5)24-18)17(22)16-15(21)10-12(3)23-19(14)16/h6,8-10,22H,7H2,1-5H3 |
InChI-Schlüssel |
NVMMHCGADVNCFH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CC(O3)(C)C)CC=C(C)C |
Kanonische SMILES |
CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CC(O3)(C)C)CC=C(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



